![molecular formula C13H19NO2 B556275 (2S,3S)-2-(benzylamino)-3-methylpentanoic acid CAS No. 1859-49-0](/img/structure/B556275.png)
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, reagents, catalysts, and conditions used in the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This can include its reactivity, the types of reactions it can participate in, and the products it can form .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and more. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Here is the analysis of the scientific research applications of Benzyl-L-isoleucine, based on the information available:
Agricultural and Vector Mosquito Management
Benzyl-L-isoleucine has been identified as an alternative for agricultural practices and vector mosquito management. It can help reduce the harmful effects of commercial pesticides or insecticides .
Real-Time Optical Detection in Living Cells
A sensor named GEII (Genetically Encoded Isoleucine Indicator) has been developed for real-time monitoring of isoleucine in bacterial and yeast cells, establishing its bio-compatibility in living cells .
X-Ray Diffraction Studies
Benzyl-L-isoleucine has been studied under shocked conditions using X-ray diffraction to understand its structural properties .
Mechanism of Action
Target of Action
BZL-ILE-OH, also known as N-benzyl-L-isoleucine, is primarily used as a reagent in the synthesis of hydrazinopeptides
Mode of Action
The mode of action of BZL-ILE-OH involves its role in the formation of amide bonds, which are fundamental in peptide synthesis . It is used as a coupling reagent, mediating amide bond formation with remarkable resistance to racemization . This means that it helps join amino acids together to form peptides without causing a change in the stereochemistry of the amino acids, which is crucial for maintaining the functional properties of the peptides.
Result of Action
The result of BZL-ILE-OH’s action is the successful synthesis of peptides with the correct stereochemistry . This is crucial for the function of these peptides, as changes in stereochemistry can significantly alter a peptide’s properties and interactions with other molecules. Therefore, BZL-ILE-OH contributes to the production of functional peptides that can participate in various biological processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAVORZIWQTJJQ-JQWIXIFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426402 |
Source
|
Record name | N-benzyl-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid | |
CAS RN |
1859-49-0 |
Source
|
Record name | N-benzyl-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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